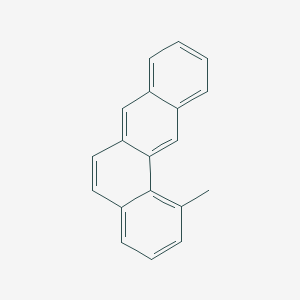

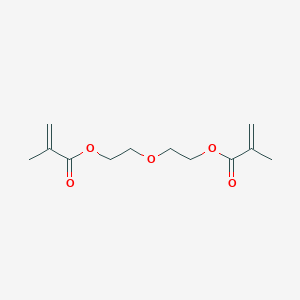

![molecular formula C19H14 B134977 4-Methylbenz[a]anthracene CAS No. 316-49-4](/img/structure/B134977.png)

4-Methylbenz[a]anthracene

Descripción general

Descripción

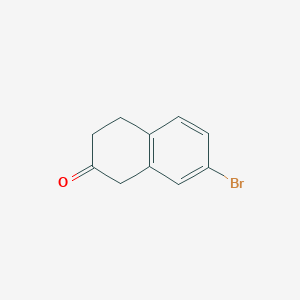

4-Methylbenz[a]anthracene is an organic compound with the molecular formula C19H14 . It is a derivative of benz[a]anthracene, with a methyl group attached to the fourth carbon atom in the anthracene moiety .

Synthesis Analysis

The synthesis of anthracene derivatives, including 4-Methylbenz[a]anthracene, has been a subject of extensive research due to their interesting photophysical, photochemical, and biological properties . The synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .

Molecular Structure Analysis

The molecular structure of 4-Methylbenz[a]anthracene consists of three linearly fused benzene rings with a methyl group attached to one of the carbon atoms . The compound has a nonplanar ring system .

Physical And Chemical Properties Analysis

4-Methylbenz[a]anthracene has a density of 1.2±0.1 g/cm3, a boiling point of 449.4±12.0 °C at 760 mmHg, and a flash point of 217.8±13.7 °C . It has no H bond acceptors or donors, and no freely rotating bonds .

Aplicaciones Científicas De Investigación

Chemical Research

“4-Methylbenz[a]anthracene” is a chemical compound with the linear formula C19H14 . It is used in chemical research, particularly in the study of polycyclic aromatic hydrocarbons .

Photochemical Studies

This compound has been used in photochemical studies . The photochemical reaction of 7,12-Dimethylbenz[a]anthracene (DMBA) and its photodecomposition products have been studied .

Gas Phase Ion Energetics

“4-Methylbenz[a]anthracene” has been used in the study of gas phase ion energetics . This includes mass spectrum studies with electron ionization and UV/Visible spectrum studies .

Carcinogenic Research

It has been used in carcinogenic research . For instance, 7-Bromomethyl-12-methylbenz[a]-anthracene, a related compound, is a more effective carcinogen .

Metallacycles and Metallacages

Anthracene-containing metallacycles and metallacages, which include “4-Methylbenz[a]anthracene”, have been studied for their structures, properties, and applications . These structures have applications in host-guest chemistry, stimulus response, molecular sensing, light harvesting, and biomedical science .

Supramolecular Assemblies

Due to its highly conjugated panel-like structure and unique photophysical and chemical features, anthracene has been widely used for fabricating attractive and functional supramolecular assemblies . The embedded anthracenes in these assemblies often show synergistic effects on enhancing the desired supramolecular and luminescent properties .

Mecanismo De Acción

Target of Action

4-Methylbenz[a]anthracene is a biochemical used in proteomics research . .

Biochemical Pathways

4-Methylbenz[a]anthracene is a type of polyaromatic hydrocarbon (PAH), and PAHs are known to be degraded by a broad range of microbes, including bacteria, fungi, and algae . These microbes can use PAHs as a carbon and energy source under both aerobic and anaerobic conditions, leading to their transformation or degradation . The degradation capacity of these microbes may be induced by exposing them to higher PAH concentrations, resulting in genetic adaptation or changes responsible for high efficiency towards removal or degradation .

Result of Action

It is known that pahs, including 4-methylbenz[a]anthracene, have toxic, carcinogenic, and mutagenic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methylbenz[a]anthracene. For instance, the presence of certain microbes in the environment can lead to the degradation of this compound . .

Propiedades

IUPAC Name |

4-methylbenzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-5-4-8-18-17(13)10-9-16-11-14-6-2-3-7-15(14)12-19(16)18/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYNNEYZRYFXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC4=CC=CC=C4C=C3C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031279 | |

| Record name | 4-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenz[a]anthracene | |

CAS RN |

316-49-4 | |

| Record name | 4-Methylbenz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenz(a)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLBENZ(A)ANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the fungal metabolism of 4-methylbenz[a]anthracene differ from mammalian metabolism?

A: Research using the fungus Cunninghamella elegans revealed distinct regio- and stereo-selectivity in 4-methylbenz[a]anthracene metabolism compared to mammalian systems. The fungus primarily hydroxylates the methyl group, followed by trans-dihydrodiol formation at the 8,9- and 10,11- positions. [] In contrast, mammalian liver microsomes predominantly form dihydrodiols at the methyl-substituted double bond (3,4-positions) and the 'K' region (5,6-positions). [] Additionally, the major enantiomers of 4-hydroxymethylbenz[a]anthracene trans-8,9-dihydrodiol and trans-10,11-dihydrodiol produced by C. elegans possess S,S absolute stereochemistries. This contrasts with the primarily 8R,9R- and 10R,11R-dihydrodiols formed by mammalian systems. [] This highlights the distinct enzymatic machinery employed by fungi in metabolizing polycyclic aromatic hydrocarbons like 4-methylbenz[a]anthracene.

Q2: What is the significance of chirality in the metabolism of 4-methylbenz[a]anthracene?

A: The existence of different enantiomers of 4-methylbenz[a]anthracene metabolites is significant due to their potential for differing biological activities. For example, the S,S enantiomers of 4-hydroxymethylbenz[a]anthracene trans-dihydrodiols, primarily formed by C. elegans, might have different toxicological properties than the R,R enantiomers predominantly produced by mammalian systems. [] Furthermore, research on 1,12-dimethylbenz[a]anthracene, a structurally similar compound, shows that cis-5,6-dihydrodiol enantiomers derived from P and M helical conformers can be resolved using chiral stationary phase HPLC. [, ] This separation underscores the importance of chiral separation techniques in understanding the distinct biological implications of each enantiomer.

Q3: Which enzymes are involved in the fungal metabolism of 4-methylbenz[a]anthracene?

A: Studies using C. elegans and isotopic labeling with ¹⁸O₂ demonstrated that cytochrome P450 monooxygenases initiate the metabolism of 4-methylbenz[a]anthracene by hydroxylating the methyl group. [] Subsequently, epoxide hydrolases catalyze the formation of trans-dihydrodiols from the epoxide intermediates. [] This research emphasizes the role of these specific enzyme systems in the regio- and stereo-selective metabolism of 4-methylbenz[a]anthracene by fungi.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

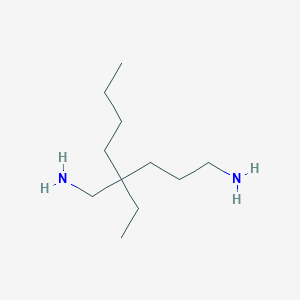

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

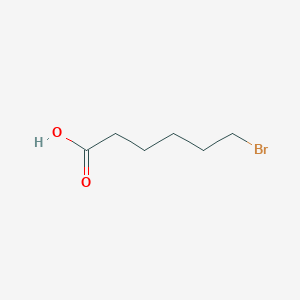

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

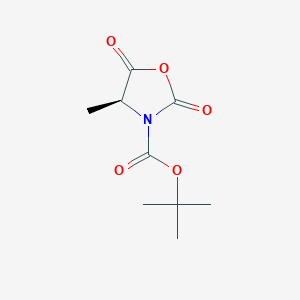

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)